molecular formula C10H15ClO2S B13513611 Dispiro[3.1.36.14]decane-8-sulfonyl chloride

Dispiro[3.1.36.14]decane-8-sulfonyl chloride

Cat. No.: B13513611
M. Wt: 234.74 g/mol
InChI Key: CCJQYFWZYWHULB-UHFFFAOYSA-N
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Description

Dispiro[3.1.36.14]decane-8-sulfonyl chloride is a chemical compound known for its unique structure and potential applications in various fields. The compound features a dispiro structure, which means it contains two spiro-connected rings. This structural characteristic imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[3.1.36.14]decane-8-sulfonyl chloride typically involves the reaction of a dispiro compound with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.1.36.14]decane-8-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, sulfonic acids, and sulfides, depending on the type of reaction and reagents used.

Scientific Research Applications

Dispiro[3.1.36.14]decane-8-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dispiro[3.1.36.14]decane-8-sulfonyl chloride involves its ability to react with nucleophiles and electrophiles, forming stable products. The compound’s sulfonyl chloride group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Dispiro[3.1.36.14]decane-8-sulfonyl chloride can be compared with other similar compounds, such as:

    Dispiro[3.1.36.14]decane-8-thiol: Similar structure but contains a thiol group instead of a sulfonyl chloride group.

    Dispiro[3.1.36.14]decan-8-ol: Contains a hydroxyl group instead of a sulfonyl chloride group.

    Dispiro[3.1.36.14]decan-8-ylmethanethiol: Contains a methanethiol group instead of a sulfonyl chloride group.

The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H15ClO2S

Molecular Weight

234.74 g/mol

IUPAC Name

dispiro[3.1.36.14]decane-8-sulfonyl chloride

InChI

InChI=1S/C10H15ClO2S/c11-14(12,13)8-4-10(5-8)6-9(7-10)2-1-3-9/h8H,1-7H2

InChI Key

CCJQYFWZYWHULB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)S(=O)(=O)Cl

Origin of Product

United States

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